molecular formula C19H27ClN2O2 B8285570 (4-Chloro-3-cyclopropylaminomethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

(4-Chloro-3-cyclopropylaminomethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Cat. No. B8285570
M. Wt: 350.9 g/mol
InChI Key: KHRYAKITPNBZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-cyclopropylaminomethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H27ClN2O2 and its molecular weight is 350.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

tert-butyl N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C19H27ClN2O2/c1-19(2,3)24-18(23)22(16-7-8-16)12-13-4-9-17(20)14(10-13)11-21-15-5-6-15/h4,9-10,15-16,21H,5-8,11-12H2,1-3H3

InChI Key

KHRYAKITPNBZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Cl)CNC2CC2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-chloro-3-formyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (563 mg, 1.82 mmol) and cyclopropylamine (0.195 mL, 2.73 mmol) in MeOH (18 mL) was heated to reflux for 4 h. The mixture was allowed to cool to rt, and NaBH4 (103 mg, 2.73 mmol) was added in portions. The mixture was stirred for 1 h, and the solvents were removed under reduced pressure. The resulting oil was diluted with EtOAc (100 mL), and the resulting mixture was washed with aq. sat. NaHCO3 and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 95:5) yielded the title compound (343 mg, 54%). LC-MS: tR=0.78 min; ES+: 351.39.
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
0.195 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
103 mg
Type
reactant
Reaction Step Two
Yield
54%

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